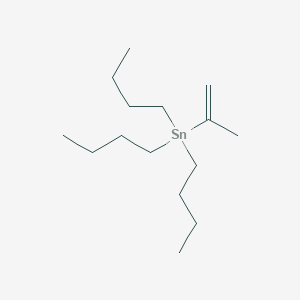

tributyl(prop-1-en-2-yl)stannane

Übersicht

Beschreibung

tributyl(prop-1-en-2-yl)stannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It is a colorless liquid that finds use in various scientific research applications, particularly in organic and organometallic chemistry . This compound is known for its unique chemical properties, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(prop-1-en-2-yl)stannane typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium (Pd). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production.

Analyse Chemischer Reaktionen

Radical Allylation Reactions

Tributyl(prop-1-en-2-yl)stannane facilitates radical allylation, where it acts as a radical acceptor. This reaction is critical for forming carbon-carbon bonds in complex molecules.

Key Findings:

- Rate Acceleration with Substituents : Competition experiments revealed that tributyl[2-(trimethylsilyl)prop-2-enyl]stannane reacts 4.2–6.5× faster with nucleophilic radicals (e.g., malonyl or sulfonyl) compared to unsubstituted allylstannanes .

- Reaction Conditions : Typical protocols involve radical precursors (e.g., alkyl halides or selenides), AIBN initiator, and benzene solvent at 10°C .

- Product Diversity : Yields range from 52–95% , depending on the radical precursor and substituents (Table 1) .

Table 1: Radical Allylation Efficiency with Different Stannanes

| Radical Precursor | Stannane Reagent | Yield (%) | Relative Rate (vs. H-substituted) |

|---|---|---|---|

| Malonyl radical | [2-(Me₃Si)prop-2-enyl]SnBu₃ | 92 | 6.5× |

| Sulfonyl radical | [2-(Me)prop-2-enyl]SnBu₃ | 87 | 1.2× |

| Alkyl halide | [prop-1-en-2-yl]SnBu₃ | 73 | Baseline |

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, enabling the synthesis of allylated products.

Stille Coupling :

- Substrates : Reacts with aryl/vinyl halides (e.g., trimethylanilinium triflate) to form allylated arenes .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 60°C .

- Yield : Up to 64% for coupling with anhydroryanodol precursors .

Mechanism :

The tin atom transfers the allyl group to palladium, forming a transient Pd-allyl intermediate. Subsequent reductive elimination yields the coupled product .

Photochemical Rearrangements

Under UV light, this compound undergoes 1,3-stannyl migrations, forming regioisomeric allylstannanes.

Conditions :

- Solvent: Benzene or toluene under aerobic conditions .

- Products: Equilibrium mixtures favoring branched isomers (e.g., 1-phenylprop-2-enyl derivatives) .

- Quantum Yield : Higher for triphenylstannanes than trialkyl analogs due to π-π* excitation efficiency .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar organotin reagents:

Table 2: Reactivity Comparison with Substituted Allylstannanes

| Compound | Reactivity Profile | Key Application |

|---|---|---|

| This compound | Moderate radical acceptance, Stille coupling | Allylation of nucleophilic radicals |

| [2-(Me₃Si)prop-2-enyl]SnBu₃ | Enhanced radical acceptance (6.5× rate) | High-yield allylation |

| Tributyl(1-propynyl)stannane | Electrophilic coupling partner | Synthesis of alkynylated arenes |

Mechanistic Insights

- Radical Stabilization : The allyl group stabilizes transient radicals via resonance, enabling efficient chain propagation .

- Steric Effects : Bulky substituents (e.g., Me₃Si) hinder homolytic Sn-C cleavage, favoring allylation over side reactions .

- Oxidative Pathways : Exposure to H₂O₂ or KMnO₄ oxidizes tin to SnO₂, releasing butanol byproducts .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tributyl(prop-1-en-2-yl)stannane serves as a versatile reagent in organic synthesis due to its ability to undergo cross-coupling reactions. Notable applications include:

- Palladium-Catalyzed Cross-Coupling Reactions: This compound has been utilized in the synthesis of complex organic molecules. For instance, it has been employed in a 15-step synthesis of (+)-Ryanodol, where it contributed to installing critical carbon frameworks with a yield of 64% .

- Allylation Reactions: The compound is effective in radical allylation processes, demonstrating higher reactivity compared to simple alkenes. This characteristic makes it suitable for synthesizing various allylic compounds .

Material Science

In material science, this compound has been explored for its potential in developing novel functional materials. Its unique reactivity allows for:

- Thin Film Deposition: Organotin compounds are often used in the fabrication of thin films for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biological Interactions

Preliminary studies indicate that this compound may interact with biological systems. Research suggests that organotin compounds can affect enzyme activity and cellular receptors, potentially leading to cytotoxic effects. However, further investigation is required to elucidate specific molecular targets and pathways influenced by this compound .

Wirkmechanismus

The mechanism of action of tributyl(prop-1-en-2-yl)stannane involves the formation of carbon-tin (C-Sn) bonds, which can undergo various transformations. The compound acts as a hydrogen atom donor in hydrostannylation reactions, facilitating the selective addition of tributyltin groups to unsaturated substrates. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of palladium and other transition metals used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Tributylstannyl)quinoline

- 2-(Tributylstannyl)thiophene

- 2-(Tributylstannyl)pyridine

- 2-(Tributylstannyl)pyrimidine

Uniqueness

tributyl(prop-1-en-2-yl)stannane is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-tin (C-Sn) bonds. Its versatility as a building block in organic synthesis and its applications in material science and pharmaceuticals set it apart from other similar compounds.

Biologische Aktivität

Tributyl(prop-1-en-2-yl)stannane, an organotin compound, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tributyl group attached to a prop-1-en-2-yl moiety. This structure imparts unique reactivity and properties to the compound, making it valuable for both synthetic and biological applications. Organotin compounds are known for their ability to participate in radical reactions, which can lead to the formation of complex biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Endocrine Disruption : Organotin compounds have been shown to exhibit endocrine-disrupting properties, affecting reproductive health in various organisms. Studies indicate that these compounds can interfere with hormone signaling pathways, leading to adverse developmental outcomes.

- Cytotoxicity : Research has demonstrated that tributyl stannanes can induce apoptosis in certain cell lines. This effect is often mediated through the disruption of cellular membranes and interference with lipid bilayer integrity.

- Enzyme Inhibition : The compound has been reported to interact with various enzymes, potentially inhibiting their activity through covalent modifications or competitive inhibition. This can affect metabolic pathways and cellular functions.

Toxicological Studies

A significant body of research has focused on the toxicological profiles of tributyl stannanes. Various studies have assessed their acute and chronic toxicity, revealing several important findings:

Case Studies

Several case studies illustrate the biological activity of this compound:

- Apoptosis Induction in Cancer Cells : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant increase in apoptotic markers following exposure, suggesting potential applications in cancer therapy.

- Endocrine Disruption Assessment : Research examining the impact of organotin compounds on reproductive health found that tributyl stannanes could disrupt normal endocrine function, leading to reduced fertility rates in animal models .

- Environmental Toxicity : A comprehensive review highlighted the environmental risks associated with organotin compounds, including this compound. The study noted significant toxicity to aquatic life, raising concerns about its use in industrial applications.

Eigenschaften

IUPAC Name |

tributyl(prop-1-en-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMSLVXNEXVCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446619 | |

| Record name | 2-(Tributylstannyl)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100073-15-2 | |

| Record name | 2-(Tributylstannyl)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl(1-methylethenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.